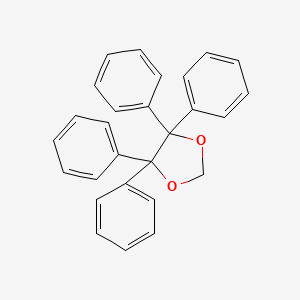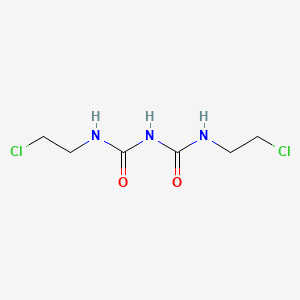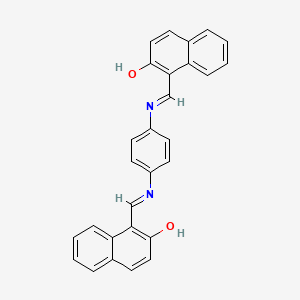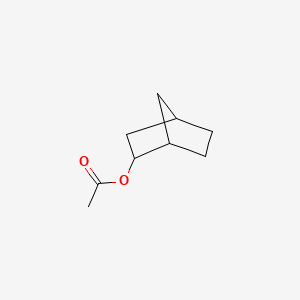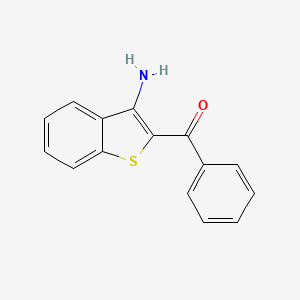
N,N-Dibenzyl-N'-(2,5-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-DIBENZYL-3-(2,5-XYLYL)UREA is a chemical compound with the molecular formula C23H24N2O. It is known for its unique structure, which includes two benzyl groups and a xylyl group attached to a urea moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-DIBENZYL-3-(2,5-XYLYL)UREA can be synthesized through various methods. One common approach involves the reaction of benzylamine with 2,5-dimethylbenzyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of 1,1-DIBENZYL-3-(2,5-XYLYL)UREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,1-DIBENZYL-3-(2,5-XYLYL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or xylyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding benzyl alcohols and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas.
Scientific Research Applications
1,1-DIBENZYL-3-(2,5-XYLYL)UREA has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-DIBENZYL-3-(2,5-XYLYL)UREA involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1-DIBENZYL-3-(3,4-XYLYL)UREA: Similar structure but with different positioning of the xylyl group.
1,1-DIBENZYL-3-(2,4-XYLYL)UREA: Another isomer with a different xylyl group arrangement.
Uniqueness
1,1-DIBENZYL-3-(2,5-XYLYL)UREA is unique due to its specific arrangement of benzyl and xylyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research and industrial applications .
Properties
CAS No. |
86764-33-2 |
|---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C23H24N2O/c1-18-13-14-19(2)22(15-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26) |
InChI Key |
FAWLTDQJGLLZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



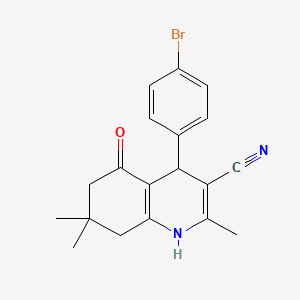
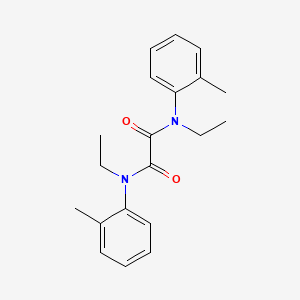
![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)
